6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine
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Overview
Description
6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body . This suggests that the compound may affect multiple biochemical pathways related to these biological activities.
Result of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that the compound may have similar effects on molecular and cellular levels.
Preparation Methods
The synthesis of 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The indole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine has several scientific research applications:
Comparison with Similar Compounds
6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-methyl-1H-indole-3-carboxaldehyde: Another indole derivative with potential therapeutic applications.
N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide: A compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
6-methyl-N-[(2-methyl-1H-indol-3-yl)-(3-nitrophenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-7-5-12-20(23-14)25-22(16-8-6-9-17(13-16)26(27)28)21-15(2)24-19-11-4-3-10-18(19)21/h3-13,22,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBRMXZSLXJVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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